2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride
Overview
Description
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₅ClFNO₂S and a molecular weight of 233.65 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Cyano-4-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO₃H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:
2-Cyano-4-fluoro-6-methylbenzene+ClSO3H→2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used.
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) are used under mild to moderate conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro derivatives when nitration is performed.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceutical Research: For the synthesis of sulfonamide-based drugs.
Material Science: In the preparation of functionalized polymers and advanced materials.
Biological Studies: As a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-fluorobenzene-1-sulfonyl chloride
- 4-Fluoro-6-methylbenzene-1-sulfonyl chloride
- 2-Cyano-6-methylbenzene-1-sulfonyl chloride
Uniqueness
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is unique due to the presence of both cyano and fluoro substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRQVRQJLXABNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219747 | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-35-9 | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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